Product packaging for 1-(4-Methylbenzoyl)piperidin-4-one(Cat. No.:CAS No. 145729-25-5)

1-(4-Methylbenzoyl)piperidin-4-one

Cat. No.: B2771274
CAS No.: 145729-25-5
M. Wt: 217.268
InChI Key: SYWXLNAOEXIDMG-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)piperidin-4-one (CAS 145729-25-5) is a high-purity piperidinone derivative of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, serves as a versatile chemical building block for the synthesis of more complex molecules . Its structure, featuring both a ketone and an amide functional group, makes it a key intermediate in the exploration of novel pharmacologically active compounds . Piperidinone derivatives are recognized as crucial scaffolds in the development of bioactive molecules . Specifically, structurally related compounds have been identified as inhibitors of the Mycobacterium tuberculosis enoyl-[acyl-carrier-protein] reductase (InhA), highlighting the potential application of this chemical class in anti-tuberculosis research . Researchers utilize this compound as a precursor in the synthesis of N-benzylpiperidine derivatives, which are frequently investigated for their diverse biological activities . This product is strictly for research purposes. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) prior to use. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B2771274 1-(4-Methylbenzoyl)piperidin-4-one CAS No. 145729-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylbenzoyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-2-4-11(5-3-10)13(16)14-8-6-12(15)7-9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWXLNAOEXIDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 4 Methylbenzoyl Piperidin 4 One

Reactions at the Ketone Carbonyl Group (C-4)

The ketone functionality at the C-4 position is a key site of reactivity in 1-(4-methylbenzoyl)piperidin-4-one, enabling a variety of transformations.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone group is susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction can lead to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. youtube.com

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-methylbenzoyl)piperidin-4-ol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent can influence the stereochemical outcome of the reaction.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a tertiary alcohol. youtube.com For instance, reacting this compound with a methyl Grignard reagent would yield 4-methyl-1-(4-methylbenzoyl)piperidin-4-ol. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the ketone produces a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org

Reaction Type Reagent Product
ReductionSodium borohydride (NaBH₄)1-(4-methylbenzoyl)piperidin-4-ol
Grignard ReactionMethylmagnesium bromide (CH₃MgBr)4-methyl-1-(4-methylbenzoyl)piperidin-4-ol
Cyanohydrin FormationHydrogen cyanide (HCN)4-cyano-4-hydroxy-1-(4-methylbenzoyl)piperidine

Enolization and Enolate Chemistry

The presence of α-hydrogens (hydrogens on the carbons adjacent to the ketone) allows this compound to undergo enolization to form an enol or, in the presence of a base, an enolate. masterorganicchemistry.comlibretexts.org Enolates are powerful nucleophiles and are key intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.combham.ac.uk

The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as the choice of base, solvent, and temperature. pitt.edu A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and faster-forming enolate. pitt.edulibretexts.org Weaker bases and higher temperatures tend to favor the more stable, thermodynamic enolate. pitt.edu

Condensation Reactions (e.g., Aldol-type, Knoevenagel)

The enolate of this compound can participate in various condensation reactions:

Aldol-type Reactions: The enolate can react with an aldehyde or another ketone in an aldol (B89426) addition to form a β-hydroxy ketone. pitt.edu Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. pitt.edu

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base. This leads to the formation of a new carbon-carbon double bond.

Modifications of the Piperidine (B6355638) Ring System

The piperidine ring of this compound can also be chemically modified.

α-Substitution Reactions

The α-carbons of the ketone can be substituted with various electrophiles via the enol or enolate intermediate. wikipedia.org A common example is α-halogenation, where the ketone is treated with a halogen (e.g., Br₂) in either acidic or basic conditions to introduce a halogen atom at the α-position. wikipedia.org The resulting α-haloketone is a versatile intermediate for further synthetic transformations. Alkylation of the enolate with an alkyl halide is another important α-substitution reaction, allowing for the introduction of alkyl groups at the α-position. wikipedia.orgucsb.edu

Reaction Type Reagent Product
α-HalogenationBromine (Br₂)3-bromo-1-(4-methylbenzoyl)piperidin-4-one
α-AlkylationMethyl iodide (CH₃I)3-methyl-1-(4-methylbenzoyl)piperidin-4-one

Ring Expansion and Contraction Methodologies

While less common for this specific compound, the piperidine ring system can theoretically undergo ring expansion or contraction reactions under certain conditions. wikipedia.org For instance, a Tiffeneau-Demjanov rearrangement, a type of pinacol (B44631) rearrangement, could potentially be used to expand the six-membered piperidine ring to a seven-membered ring. wikipedia.org Ring contraction methodologies, such as the Favorskii rearrangement of an α-haloketone derivative, could lead to the formation of a five-membered ring system. wikipedia.org These transformations often require multi-step synthetic sequences.

Transformations Involving the N-(4-Methylbenzoyl) Moiety

The N-(4-Methylbenzoyl) moiety of this compound presents a versatile platform for chemical modifications, encompassing reactions that alter the phenyl ring and those that target the amide bond itself. These transformations are crucial for the synthesis of new analogues and for structural diversification in medicinal chemistry.

Derivatization of the Phenyl Ring

The phenyl ring of the 4-methylbenzoyl group, often referred to as a tolyl group, is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The outcome of these substitutions is directed by the combined electronic effects of the existing substituents: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing carbonyl group of the amide linkage.

Electrophilic substitution reactions are fundamental in modifying aromatic rings. libretexts.orgmsu.edu The general mechanism involves an initial attack by an electrophile on the π-electron system of the benzene (B151609) ring to form a positively charged intermediate known as a benzenonium ion or σ-complex. libretexts.org This intermediate then loses a proton to restore the aromatic system, resulting in a substituted product. libretexts.org

In the case of the N-(4-methylbenzoyl) group, the methyl substituent increases the electron density of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles than benzene itself. msu.edu Conversely, the amide's carbonyl group withdraws electron density, deactivating the ring. The directing influence of these two groups determines the position of the incoming electrophile. Given that the methyl group is at position 4, the positions ortho to it (3 and 5) are the most likely sites for substitution.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Introducing a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). msu.edu

Sulfonation: Introducing a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introducing an alkyl or acyl group, respectively, although the deactivating effect of the carbonyl group can make these reactions challenging. youtube.com

While specific studies detailing the direct derivatization of this compound are not extensively documented, the principles of electrophilic substitution on substituted benzoyl compounds are well-established. msu.eduresearchgate.net Furthermore, the functionalization of the benzoyl moiety in benzoylpiperidine structures through cross-coupling reactions is a common strategy, particularly if the ring bears a suitable handle like a halogen atom. nih.gov

Reaction TypeTypical ReagentsPotential Product(s) (Substituent Position)Reference
NitrationHNO₃, H₂SO₄1-(3-Nitro-4-methylbenzoyl)piperidin-4-one msu.edu
BrominationBr₂, FeBr₃1-(3-Bromo-4-methylbenzoyl)piperidin-4-one msu.edu
SulfonationH₂SO₄, SO₃4-((4-Oxopiperidin-1-yl)carbonyl)-2-methylbenzenesulfonic acid msu.edu

Cleavage or Transamidation Reactions of the Amide Bond

The amide bond in this compound, while generally stable, can be cleaved or transformed under specific reaction conditions. These reactions are synthetically useful for removing the benzoyl protecting group to yield the free piperidine or for exchanging it with a different substituent.

Amide Bond Cleavage: Hydrolysis of the amide bond can typically be achieved under strong acidic or basic conditions, yielding 4-methylbenzoic acid and piperidin-4-one. However, harsh conditions can lead to undesired side reactions or decomposition. Care must be taken during distillation following basic workups, as residual alkali can cause decomposition of benzoyl piperidine derivatives at high temperatures. orgsyn.org

Transamidation Reactions: Transamidation is a process where an amide reacts directly with an amine to exchange the amine or acyl portion, forming a new amide. nih.gov This reaction often requires a catalyst to overcome the high activation energy associated with cleaving the stable amide bond. nih.gov Various catalysts, including metal salts, borate (B1201080) esters, and acid/base systems, have been developed to facilitate this transformation. nih.gov

For this compound, a transamidation reaction could involve reacting it with a different amine to displace the piperidin-4-one moiety or reacting it with an activated carboxylic acid derivative to replace the 4-methylbenzoyl group. The reaction is an equilibrium process, and strategies such as using a large excess of one reactant or removing a volatile product (like ammonia (B1221849) or a low-boiling amine) are often employed to drive the reaction to completion. nih.gov Intramolecular transamidation reactions have also been observed, particularly in complex molecules under mild acidic conditions, leading to cyclized products. nih.gov

While literature on the direct transamidation of this compound is limited, the general methodologies provide a framework for potential transformations. nih.gov For instance, a convenient method for synthesizing N-aryl-substituted 4-piperidones involves an exchange reaction where an aniline (B41778) derivative displaces a benzylmethylamine group from a quaternary piperidinium (B107235) salt, showcasing the feasibility of nucleophilic substitution at the piperidine nitrogen. acs.org

TransformationGeneral ConditionsProductsReference
Amide Hydrolysis (Cleavage)Strong acid (e.g., HCl) or base (e.g., NaOH), heatPiperidin-4-one and 4-Methylbenzoic acid orgsyn.org
TransamidationAmine (R₂NH), catalyst (e.g., HfCl₄, B(OMe)₃), heatN-Substituted-4-methylbenzamide and Piperidin-4-one nih.gov

Derivatization and Analog Design Strategies Utilizing 1 4 Methylbenzoyl Piperidin 4 One

Synthesis of Substituted 3,5-Diarylidene Piperidin-4-ones

A primary derivatization strategy involves the synthesis of 3,5-diarylidene piperidin-4-ones. This is typically achieved through a base- or acid-catalyzed Claisen-Schmidt condensation reaction. In this reaction, the α-protons adjacent to the ketone in the piperidin-4-one ring react with two equivalents of an aromatic aldehyde. The 1-(4-methylbenzoyl) group remains intact on the piperidine (B6355638) nitrogen, providing a constant structural feature while allowing for extensive variation at the 3 and 5 positions.

The reaction involves the condensation of various aryl aldehydes with the 4-piperidone (B1582916) core, leading to the formation of α,β-unsaturated ketone systems, also known as enones. researchgate.net These diarylidene derivatives have been a focus of research due to their biological activities. The synthesis is versatile, allowing for the introduction of a wide range of substituents on the aromatic rings, which in turn modulates the electronic and steric properties of the final compound. researchgate.netacs.org For instance, different substituted benzaldehydes can be used to produce a library of compounds for structure-activity relationship (SAR) studies. nih.gov The general synthetic route allows for the creation of compounds where the aryl groups can be the same or different, further expanding the diversity of the resulting molecules. acs.org

Table 1: Examples of Substituted 3,5-Diarylidene Piperidin-4-one Derivatives

Starting Piperidone Aromatic Aldehyde Resulting Derivative Type Key Reaction Reference
1-Acryloylpiperidin-4-one 4-Methoxybenzaldehyde 3,5-bis(4-methoxybenzylidene) derivative Claisen-Schmidt Condensation researchgate.net
4-Piperidone Various Aryl Aldehydes 3,5-bis(benzylidene)piperidin-4-ones Acid-Catalyzed Condensation nih.gov
Substituted Piperidin-4-one Substituted Aldehydes 2,6-diaryl piperidin-4-ones Mannich Condensation researchgate.net

Creation of Thiosemicarbazone Derivatives

The ketone functional group at the C4 position of 1-(4-Methylbenzoyl)piperidin-4-one is a key site for derivatization. One important transformation is its conversion into a thiosemicarbazone. This is achieved through the condensation reaction of the piperidin-4-one with thiosemicarbazide (B42300) or a substituted thiosemicarbazide. nih.govnih.gov The reaction typically proceeds under mild conditions, often in an alcoholic solvent. nih.gov

The resulting thiosemicarbazone derivatives incorporate a >C=N-NH-C(=S)NH2 functional group, which is known to be a potent pharmacophore in medicinal chemistry. nih.gov This modification significantly alters the electronic properties and hydrogen bonding capabilities of the molecule compared to the parent ketone. The synthesis is straightforward and allows for further modification by using N-substituted thiosemicarbazides, such as 4-phenylthiosemicarbazide, to introduce additional aryl groups. nih.govchemrevlett.com This strategy effectively transforms the piperidone core into a scaffold for developing new classes of compounds.

Table 2: General Synthesis of Thiosemicarbazone Derivatives

Ketone/Aldehyde Reagent Product Type Reaction Conditions Reference
This compound Thiosemicarbazide Piperidin-4-one thiosemicarbazone Condensation in MeOH nih.gov
Various Aldehydes/Ketones 4-Phenylthiosemicarbazide N-Phenylthiosemicarbazones Condensation in MeOH, Room Temp nih.gov
Hydroxybenzaldehydes 4-Ethyl-3-thiosemicarbazide N-Ethylthiosemicarbazones Reflux in Ethanol nih.gov

Introduction of Carbohydrate Moieties

The incorporation of carbohydrate moieties into drug candidates is a strategy used to enhance properties such as solubility and pharmacokinetic profiles. For the this compound scaffold, carbohydrate groups can be introduced through several synthetic routes. Although direct glycosylation of this specific compound is not widely reported, general principles of carbohydrate chemistry can be applied.

One approach involves the synthesis of piperidine-carbohydrate conjugates. acs.orgnih.gov For instance, a functionalized piperidine derivative could be coupled to a suitably activated sugar molecule. Another potential strategy involves using carbohydrates as starting materials for the synthesis of the piperidine ring itself. It has been shown that furans, which can be derived from carbohydrates, can be rearranged to form piperidone structures. youtube.com Furthermore, N-glycosylation techniques, which involve forming a bond between a sugar donor and a nitrogen atom, could potentially be adapted to modify the piperidine nitrogen, although this would require prior removal of the 4-methylbenzoyl group. chemrxiv.org

Formation of Poly-Substituted Piperidine Scaffolds

The this compound scaffold is an excellent starting point for the construction of more complex, poly-substituted piperidine systems. Various synthetic methodologies can be employed to add multiple functional groups to the piperidine ring, often with a high degree of stereochemical control. mdpi.com

Multi-component reactions (MCRs) are a powerful tool in this regard. For example, a four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can generate highly substituted piperidone scaffolds in a single step. Another approach involves intramolecular cyclization reactions of appropriately designed linear precursors. mdpi.com These methods allow for the creation of piperidines with diverse substitution patterns at multiple positions, which is crucial for fine-tuning the biological activity of the resulting molecules. The piperidine ring is a ubiquitous structural component in many natural products and pharmaceuticals, and these synthetic strategies provide access to novel and complex molecular architectures.

Stereoselective Derivatization and Conformational Control

Controlling the three-dimensional arrangement of substituents on the piperidine ring is critical for optimizing interactions with biological targets. Stereoselective derivatization of the this compound scaffold can be achieved using modern catalytic methods.

Rhodium-catalyzed C-H insertion reactions, for instance, allow for the site-selective functionalization of the piperidine ring. By choosing the appropriate catalyst and protecting group on the piperidine nitrogen, it is possible to direct the introduction of new functional groups to the C2, C3, or C4 positions with high diastereoselectivity and enantioselectivity.

Advanced Spectroscopic and Structural Characterization of 1 4 Methylbenzoyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling reveals the connectivity between neighboring protons. wisc.edu

In the context of 1-(4-Methylbenzoyl)piperidin-4-one and its derivatives, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the piperidine (B6355638) ring and the 4-methylbenzoyl group. The protons on the piperidine ring typically appear as complex multiplets due to their various chemical environments and coupling interactions. The protons of the 4-methylbenzoyl group would show distinct signals in the aromatic region, with the methyl protons appearing as a singlet in the upfield region.

For instance, in related piperidine derivatives, the protons on the piperidine ring are observed at various chemical shifts. rsc.orgchemicalbook.com The protons adjacent to the nitrogen atom are typically deshielded and appear at a lower field compared to other ring protons. The coupling constants (J values) between adjacent protons provide valuable information about their dihedral angles, which helps in determining the conformation of the piperidine ring. libretexts.org The n+1 rule is often used to predict the splitting pattern of a signal, where 'n' is the number of equivalent neighboring protons. wisc.edu

Table 1: Representative ¹H NMR Data for Piperidine Derivatives

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Piperidine Ring Protons1.46 - 2.93Multiplet-
N-CH₂ Protons~2.79 - 2.88Multiplet-
C-CH₂-C Protons~1.53 - 2.18Multiplet-
Aromatic Protons7.0 - 8.0Multiplet-
Methyl Protons~2.3Singlet-

Note: The exact chemical shifts and coupling constants for this compound would require experimental determination.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For this compound, the ¹³C NMR spectrum would show signals corresponding to the carbonyl carbon of the piperidone ring, the carbonyl carbon of the benzoyl group, the aromatic carbons, and the carbons of the piperidine ring and the methyl group. The chemical shift of the carbonyl carbon in the piperidone ring is a key indicator of its electronic environment. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Piperidone)200 - 215
C=O (Benzoyl)165 - 180
Aromatic Carbons110 - 140
Piperidine Ring Carbons20 - 60
Methyl Carbon~21

Note: These are predicted ranges based on typical values for similar functional groups. wisc.edu Experimental data is necessary for precise assignments.

Two-dimensional (2D) NMR techniques provide further structural details by showing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the piperidine ring and the aromatic system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the known proton assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. youtube.comcolumbia.edu This is particularly useful for identifying the connection between the 4-methylbenzoyl group and the piperidine ring, as it would show a correlation between the carbonyl carbon of the benzoyl group and the protons on the nitrogen-adjacent carbons of the piperidine ring.

These 2D NMR techniques, when used in combination, provide a powerful methodology for the complete and accurate structural elucidation of this compound and its derivatives. science.govsdsu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. thermofisher.com Different functional groups absorb at characteristic frequencies, making FT-IR a valuable tool for their identification. youtube.com

For this compound, the FT-IR spectrum would be expected to show strong absorption bands for the two carbonyl groups (ketone and amide). The C=O stretching vibration of the piperidone ketone typically appears in the range of 1700-1725 cm⁻¹. The C=O stretching of the benzoyl amide would be observed at a lower frequency, generally between 1630 and 1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. libretexts.org

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C=O Stretch (Ketone)1700 - 1725Strong
C=O Stretch (Amide)1630 - 1680Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C-N Stretch1200 - 1350Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak

Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. tue.nl While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. cardiff.ac.uk

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the ring breathing mode, would be expected to produce a strong signal. The C=C bonds of the aromatic ring and the C=O bonds would also be Raman active. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. tue.nl For instance, symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. biointerfaceresearch.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. For piperidine derivatives, the solvent environment can influence the absorption spectra. In studies of similar compounds, the UV-Vis spectra are often recorded in various solvents to observe any shifts in the absorption maxima, which can provide insights into the nature of the electronic transitions and the interactions between the solute and the solvent. researchgate.net For instance, the aminolysis of p-nitrophenyl acetate (B1210297) with piperidine has been studied using UV-Vis spectroscopy to monitor the reaction kinetics by observing the time-dependent changes in the spectra. researchgate.net

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound through its fragmentation pattern. chemguide.co.uk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for the analysis of complex mixtures and for quantifying compounds in various matrices, such as in pharmacotoxicological and forensic cases. nih.gov This technique offers high sensitivity and selectivity, making it a "gold standard" in the field. nih.gov

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides a fingerprint of the molecule, revealing its structural components. libretexts.org Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom in the piperidine ring. libretexts.orgmiamioh.edu The loss of the largest group is often the preferred fragmentation pathway. miamioh.edu

Formation of Acylium Ions: The formation of a stable acylium ion, [CH₃C₆H₄CO]⁺, would be expected, resulting in a prominent peak. libretexts.org

Cleavage of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, leading to various smaller charged fragments. miamioh.edu

LC-MS/MS methods have been developed for the determination of related piperazine (B1678402) and piperidine derivatives in various samples. nih.govmdpi.com These methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. nih.gov The choice of ionization mode (positive or negative) depends on the analyte's ability to be ionized; for many nitrogen-containing compounds like piperidine derivatives, positive ion mode is often more effective. rhhz.net

Table 1: Predicted m/z values for 1-(2-methylbenzoyl)piperidin-4-one (B2787318) Adducts

Adductm/z
[M+H]⁺218.11756
[M+Na]⁺240.09950
[M-H]⁻216.10300
[M+NH₄]⁺235.14410
[M+K]⁺256.07344
[M+H-H₂O]⁺200.10754
[M+HCOO]⁻262.10848
[M+CH₃COO]⁻276.12413
[M+Na-2H]⁻238.08495
[M]⁺217.10973
[M]⁻217.11083

This data is for a related isomer and serves as an illustrative example of the types of adducts and their mass-to-charge ratios that can be observed in mass spectrometry. uni.lu

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Through SCXRD, the precise bond lengths and angles within the this compound molecule can be determined. carleton.edu In a related derivative, 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, the C—N bond distances were found to be in the normal range of 1.460 (3) to 1.523 (3) Å. researchgate.net The bond lengths of double bonds are shorter than single bonds, and triple bonds are shorter still. edubull.com The bond angles around the nitrogen atom in the piperidine ring can confirm its hybridization state. researchgate.net For example, in the aforementioned derivative, the bond angles around the nitrogen atoms indicated sp³ hybridization. researchgate.net

Table 2: General Bond Length Ranges

BondBond Length (Å)
C-C1.54
C=C1.34
C-N1.47
C-O1.43
C=O1.22
C-H1.08
N-H1.03

This table provides general, approximate bond lengths for common bond types. Actual bond lengths in a specific molecule can vary. edubull.com

The six-membered piperidine ring typically adopts a chair conformation, which is more stable than other conformations like the boat or twist-boat. wikipedia.orgnih.gov This preference is due to the minimization of angle and torsional strain. youtube.com In the chair conformation, substituents can occupy either axial or equatorial positions. youtube.com

For piperidine derivatives, the chair conformation is almost universally observed. nih.gov In the crystal structure of a related compound, 4-methyl-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate, the piperidine ring adopts a chair conformation. who.int The specific conformation of the piperidine ring in this compound would be determined by the energetic favorability of the substituent positions. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. youtube.comyoutube.com However, in some derivatives, a half-chair conformation has been observed, which can be influenced by the hybridization state of the carbon atoms in the ring. nih.govnih.gov

Intermolecular interactions, such as hydrogen bonds, play a crucial role in the packing of molecules in the crystal lattice. iucr.org In the crystal structure of a derivative, 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, molecules are linked by N—H···O and C—H···O hydrogen bonds, forming chains. researchgate.netiucr.org

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps the close contacts between neighboring molecules. The analysis of a related pyridazinone derivative revealed that H···H, H···C/C···H, and O···H/H···O interactions were the most significant contributors to the crystal packing. nih.gov This type of analysis provides a detailed understanding of how molecules assemble in the solid state.

Theoretical and Computational Chemistry Studies of 1 4 Methylbenzoyl Piperidin 4 One

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a good balance of accuracy and computational cost. mdpi.comnih.gov DFT calculations are particularly useful for optimizing the molecular geometry and simulating the vibrational spectra of organic compounds like 1-(4-methylbenzoyl)piperidin-4-one.

Geometric Optimization and Conformational Analysis

The first step in the theoretical study of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The piperidine (B6355638) ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for cyclohexane (B81311) and its derivatives. youtube.com However, the presence of the bulky 4-methylbenzoyl group attached to the nitrogen atom and the carbonyl group at the 4-position of the piperidine ring can influence the ring's geometry and lead to possible distortions from an ideal chair conformation.

Computational studies on similar piperidin-4-one derivatives have shown that the piperidine ring can exist in various conformations, including chair, boat, and twist-boat forms. nih.gov The specific conformation of this compound would be determined by a complex interplay of steric and electronic effects. Geometric optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would allow for the precise determination of the most stable conformer. nih.gov

Table 1: Predicted Geometric Parameters for a Chair Conformation of a Substituted Piperidin-4-one Ring (Illustrative)

ParameterPredicted Value
C-N-C bond angle (in ring)~112°
C-C-C bond angle (in ring)~111°
C-N bond length (amide)~1.36 Å
C=O bond length (amide)~1.23 Å
C=O bond length (ketone)~1.22 Å

Note: These are illustrative values based on general knowledge of similar structures. Precise values for this compound would require specific DFT calculations.

The conformational analysis would also involve exploring the rotational barrier around the N-C(O) bond connecting the piperidine ring to the 4-methylbenzoyl group. This rotation would give rise to different conformers with varying energies.

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry of this compound is obtained, vibrational frequency calculations can be performed using DFT. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra.

The calculated vibrational spectrum can be used to assign the experimentally observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include:

C=O stretching: Two distinct C=O stretching vibrations are expected, one for the ketone group in the piperidine ring and another for the amide group. The amide C=O stretch typically appears at a lower frequency due to resonance.

C-N stretching: The stretching vibration of the C-N bond in the piperidine ring and the amide linkage.

Aromatic C-H stretching: Vibrations of the C-H bonds in the tolyl group.

Aliphatic C-H stretching: Vibrations of the C-H bonds in the piperidine ring.

Ring vibrations: Complex vibrations involving the entire piperidine ring structure.

Theoretical vibrational spectra are often scaled to better match experimental results, accounting for the approximations inherent in the computational methods and the effects of the experimental environment. nist.gov

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. wikipedia.org It provides a foundational understanding of the electronic structure of a molecule by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org While DFT methods generally provide more accurate results for many molecular properties due to the inclusion of electron correlation, HF calculations are still valuable.

HF methods can be used as a starting point for more advanced calculations and can provide useful qualitative insights into the electronic structure of this compound. Comparing the results from HF and DFT calculations can also help in understanding the role of electron correlation in determining the molecule's properties. For instance, HF calculations might be used to obtain an initial geometry for subsequent DFT optimization or to provide a qualitative picture of the molecular orbitals. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide powerful tools to analyze the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. libretexts.orgwikipedia.org The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor (nucleophile). youtube.com The LUMO is the orbital that most readily accepts an electron, and it is associated with the molecule's ability to act as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich 4-methylbenzoyl group, particularly the benzene (B151609) ring and the lone pair of the nitrogen atom. The LUMO is expected to be centered on the electron-deficient parts of the molecule, such as the carbonyl groups.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidin-4-one Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap5.0

Note: These are illustrative values. The actual HOMO and LUMO energies for this compound would need to be calculated using a specific computational method.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method used to estimate the partial atomic charges in a molecule. researchgate.net This analysis provides a picture of how the electron density is distributed among the different atoms, which is useful for understanding the molecule's polarity and reactive sites.

In this compound, the oxygen atoms of the carbonyl groups are expected to have significant negative partial charges due to their high electronegativity. The carbon atoms of the carbonyl groups will, in turn, have positive partial charges, making them susceptible to nucleophilic attack. The nitrogen atom of the piperidine ring is also expected to have a negative partial charge. The distribution of charges on the aromatic ring will be influenced by the methyl group and the benzoyl substituent. This charge distribution information is vital for predicting how the molecule will interact with other molecules and its potential biological activity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and intramolecular interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their energetic significance through second-order perturbation theory. These "delocalization" corrections to the idealized Lewis structure reveal the extent of electron density delocalization, which is crucial for understanding a molecule's stability and reactivity.

A hypothetical NBO analysis might reveal the following key interactions:

n(N) → π(C=O):* Delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group. This interaction would indicate the degree of amide-like character in the N-C(O) bond.

n(O) → σ(C-C):* Interactions between the oxygen lone pairs of the carbonyl group and adjacent carbon-carbon sigma antibonding orbitals.

π(aromatic) → π(C=O):* Delocalization from the π-system of the 4-methylbenzoyl group to the carbonyl group, influencing the electronic properties of the entire conjugated system.

σ(C-H) → π(aromatic):* Hyperconjugative interactions from the methyl group's C-H bonds to the aromatic ring, contributing to its stability.

The stabilization energies (E(2)) associated with these interactions would provide a quantitative measure of their importance.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the piperidine ring adjacent to the nitrogen and the carbonyl group would exhibit distinct chemical shifts due to the varying electron-withdrawing effects. The aromatic protons would show a splitting pattern characteristic of a 1,4-disubstituted benzene ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR bands. For this compound, the most prominent IR absorption bands would be associated with:

The C=O stretching vibration of the ketone in the piperidine ring.

The C=O stretching vibration of the amide group.

The C-N stretching vibration.

The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.

The characteristic out-of-plane bending vibrations of the substituted aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions within the 4-methylbenzoyl chromophore. The position and intensity of these absorptions would be sensitive to the solvent environment.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational flexibility. For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. However, the molecule possesses several rotatable bonds, particularly the bond connecting the benzoyl group to the piperidine nitrogen.

MD simulations could provide insights into:

The preferred rotational orientation of the 4-methylbenzoyl group relative to the piperidine ring.

The potential for ring inversion of the piperidine moiety and the associated energy barriers.

The influence of solvent on the conformational preferences.

Applications of 1 4 Methylbenzoyl Piperidin 4 One As Synthetic Building Blocks and in Material Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The piperidin-4-one skeleton is widely recognized as a versatile intermediate for constructing more complex molecular architectures, particularly in the realm of pharmacologically active compounds. nih.govnih.gov These scaffolds are prevalent in numerous natural products and pharmaceuticals due to their favorable structural and biological properties. chemrevlett.comdoi.org Synthetic strategies often leverage the reactivity of the ketone and the secondary amine (or its N-substituted variant) to introduce a variety of functional groups and build elaborate structures. nih.govorganic-chemistry.org

While the general class of piperidones is extensively used, specific, publicly documented examples detailing the use of 1-(4-Methylbenzoyl)piperidin-4-one as a key intermediate in the synthesis of other complex organic molecules are not prominently available in the reviewed scientific literature. However, its structural features—a reactive ketone at the 4-position and a stable N-aroyl group—make it an ideal candidate for such transformations. The synthesis of derivatives, such as the one discussed in section 7.4, confirms its utility as a foundational building block. researchgate.net The general importance of related N-acyl-4-piperidones as precursors in multi-step syntheses, for example in creating potent analgesics or CCR5 antagonists, underscores the potential of this specific compound. researchgate.netnih.gov

Use in the Development of Non-Linear Optical (NLO) Materials

The search for new materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics is a major focus of materials science research. jhuapl.edu Organic molecules are of particular interest due to their high NLO responses, fast optical switching times, and the ability to be tailored through molecular engineering. jhuapl.eduresearchgate.net Compounds with donor-pi-acceptor (D-π-A) systems, and those that can self-assemble into non-centrosymmetric crystalline structures, are often targeted.

Piperazine (B1678402) and other heterocyclic derivatives have been investigated for their NLO properties. researchgate.net However, there is a lack of specific research in the surveyed literature that investigates or establishes the use of this compound in the development of NLO materials. Its molecular structure contains aromatic and carbonyl groups which could potentially contribute to NLO activity, but dedicated studies are required to confirm and quantify any such properties.

Precursor for Advanced Chemical Reagents and Catalysts

The development of novel chemical reagents and catalysts is crucial for advancing synthetic chemistry, enabling more efficient, selective, and environmentally benign reactions. While piperidine-based structures are integral to some catalysts and reagents, specific information on the application of this compound as a precursor for such purposes is not extensively documented in the available scientific literature. Its structure suggests potential for conversion into chiral ligands or organocatalysts, but this remains an area for future exploration.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, well-ordered structures held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The ability to control the assembly of molecules in the solid state is fundamental to crystal engineering and the development of new materials with desired properties.

Research has demonstrated that this compound serves as a precursor for derivatives that form defined supramolecular structures. Specifically, it has been used in the synthesis of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. researchgate.net In the crystal structure of this derivative, the piperidine (B6355638) ring adopts a classic chair conformation. The molecules are linked into a three-dimensional network primarily through N—H···O hydrogen bonds. This type of controlled, predictable assembly is a key goal of crystal engineering. The specific geometric parameters of the crystal highlight the precise nature of this supramolecular architecture. researchgate.net

Table 1: Selected Crystallographic Data for 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide researchgate.net
ParameterValue
Chemical FormulaC₂₂H₂₆N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.165 (3)
b (Å)23.084 (6)
c (Å)8.648 (2)
β (°)105.74 (2)
Volume (ų)1952.1 (9)
Hydrogen Bond TypeN—H···O

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-Methylbenzoyl)piperidin-4-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as coupling 4-methylbenzoyl chloride with piperidin-4-one derivatives under controlled conditions. Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging) significantly impact yield. Optimization may involve iterative adjustments to stoichiometry and reaction time, followed by purification via column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what role do programs like SHELXL play in refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is employed to resolve the compound’s stereochemistry. SHELXL, a widely used refinement program, optimizes structural models by minimizing discrepancies between observed and calculated diffraction data. It handles challenges like thermal motion anisotropy and hydrogen bonding networks, critical for validating molecular geometry .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Standard precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Although specific toxicity data may be limited, general guidelines for piperidine derivatives advise treating the compound as potentially hazardous. Refer to Safety Data Sheets (SDS) for storage recommendations (e.g., inert atmosphere, low moisture) .

Advanced Research Questions

Q. How do structural modifications at the 4-methylbenzoyl group influence the compound’s biological activity, and what methods are used to analyze these effects?

  • Methodological Answer : Substituent variations (e.g., introducing halogens or electron-withdrawing groups) can alter binding affinity to biological targets. Structure-Activity Relationship (SAR) studies utilize in vitro assays (e.g., enzyme inhibition) combined with computational docking (e.g., AutoDock Vina) to map interactions. For example, bromine substituents may enhance hydrophobic interactions, while methoxy groups could influence solubility .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability) or bioavailability. Cross-validation via LC-MS/MS can quantify compound levels in plasma. Parallel assays using primary cell lines and animal models help reconcile differences. For instance, low in vivo efficacy might prompt prodrug derivatization to improve absorption .

Q. How can computational models predict the binding affinity of this compound with target enzymes, and what validation methods are employed?

  • Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. Validation includes comparing predicted binding poses with crystallographic data (e.g., PDB entries) and correlating computed ΔG values with experimental IC50 measurements. Tools like Schrödinger Suite or GROMACS are commonly used .

Q. What analytical techniques are critical for characterizing reaction intermediates during the synthesis of derivatives of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm regiochemistry and purity.
  • Mass Spectrometry (HRMS) : For exact mass verification.
  • HPLC : To monitor reaction progress and intermediate stability.
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.